6-Ethoxyquinoline-5,8-dione
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Description
6-Ethoxyquinoline-5,8-dione is a quinoline-based compound . Quinoline and its derivatives are important in the field of medicinal chemistry due to their versatile applications . They are used as precursors in the synthesis of various compounds .
Synthesis Analysis
The synthesis of quinoline derivatives has been reported in the literature with a wide range of protocols . These include classical synthesis protocols like Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions are also used for the construction and functionalization of these compounds .Molecular Structure Analysis
The structure of quinoline derivatives has been confirmed by X-ray structural analysis . Spectroscopic measurements have been conducted using the attenuated total reflection (ATR) mode in the frequency range of 4000–400 cm−1 .Chemical Reactions Analysis
The unimolecular thermal decomposition of some ethoxyquinolines has been studied using density functional theory (DFT) and ab initio calculations . Ethoxyquinoline derivatives undergo rapid spectral changes, which have been investigated using the stopped-flow technique .Physical And Chemical Properties Analysis
The physical and chemical properties of quinoline derivatives have been analyzed using Fourier Transform Infrared (FT-IR) spectroscopy supplemented with theoretical DFT calculations . The molecular electrostatic potential plot predicts the reactive sites .Safety And Hazards
Ethoxyquin, a quinoline derivative, is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . The safety for the consumer is prevented by the lack of a safe level of exposure and the presence of p-phenetidine in the currently measured quantities in the additive .
properties
IUPAC Name |
6-ethoxyquinoline-5,8-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3/c1-2-15-9-6-8(13)10-7(11(9)14)4-3-5-12-10/h3-6H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMLPJZOPWIMMRO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=O)C2=C(C1=O)C=CC=N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Ethoxyquinoline-5,8-dione |
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